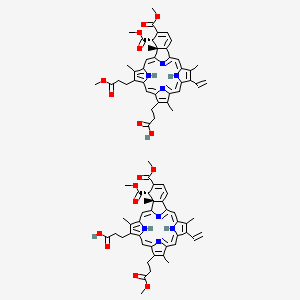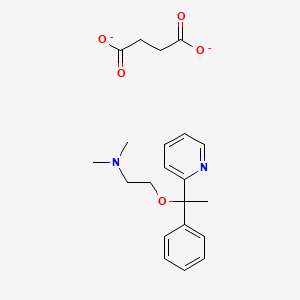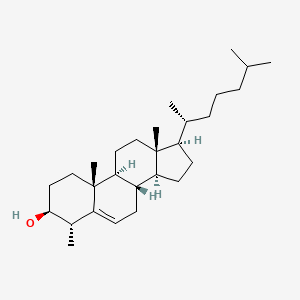![molecular formula C20H20N6S4 B11935461 [3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate is a complex organic compound characterized by the presence of multiple thiocyanate and carbamothioylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate typically involves multi-step organic reactions. The process begins with the preparation of the isothiocyanate precursor, which is then reacted with appropriate amines under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace the thiocyanate groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or amine solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, [3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, research is focused on its potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving abnormal protein function.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for creating high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of [3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction is often mediated by the thiocyanate groups, which can form covalent bonds with nucleophilic sites on the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
[3-Isothiocyanatophenyl] thiocyanate: A simpler analog with fewer functional groups.
[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butyl] thiocyanate: A compound with a similar structure but different functional group arrangement.
[3-[(3-Isothiocyanatophenyl)carbamothioylamino]phenyl] thiocyanate: Another analog with variations in the positioning of the thiocyanate groups.
Uniqueness
The uniqueness of [3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H20N6S4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
[3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate |
InChI |
InChI=1S/C20H20N6S4/c21-13-30-18-8-4-7-17(12-18)26-20(29)23-10-2-1-9-22-19(28)25-16-6-3-5-15(11-16)24-14-27/h3-8,11-12H,1-2,9-10H2,(H2,22,25,28)(H2,23,26,29) |
InChI Key |
SQRZTCGTDLGYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)

![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)


![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)





![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)
